molecular formula C21H18N2O3 B2703470 N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide CAS No. 2094548-39-5

N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide

Cat. No.: B2703470
CAS No.: 2094548-39-5
M. Wt: 346.386
InChI Key: YQNYCUVJSTUOKL-UHFFFAOYSA-N
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Description

N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide is a synthetic organic compound that features a quinoline moiety linked to a phenyl ring through a methoxy group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline with an appropriate nucleophile forms the quinoline core .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and methoxy groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as an antimicrobial agent .

Properties

IUPAC Name

N-[4-methoxy-3-(quinolin-2-ylmethoxy)phenyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-3-6-21(24)23-16-11-12-19(25-2)20(13-16)26-14-17-10-9-15-7-4-5-8-18(15)22-17/h4-5,7-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNYCUVJSTUOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC(=C(C=C1)OC)OCC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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